molecular formula C11H9ClF6OS B14051156 1-(3-Chloropropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene

Cat. No.: B14051156
M. Wt: 338.70 g/mol
InChI Key: CSUCMVBXSWAEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C11H9ClF6OS. This compound is characterized by the presence of a benzene ring substituted with a chloropropyl group, a trifluoromethoxy group, and a trifluoromethylthio group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene typically involves multiple steps. One common method includes the reaction of a suitable benzene derivative with chloropropyl and trifluoromethylthio reagents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Chloropropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers use this compound to study the effects of trifluoromethylthio and trifluoromethoxy groups on biological systems.

    Medicine: It is investigated for potential pharmaceutical applications due to its unique chemical properties.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful for studying molecular mechanisms in biological research .

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene can be compared with similar compounds such as:

  • 1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene
  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene
  • 1-(3-Chloropropyl)-4-(trifluoromethyl)benzene

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of trifluoromethoxy and trifluoromethylthio groups in this compound gives it distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C11H9ClF6OS

Molecular Weight

338.70 g/mol

IUPAC Name

2-(3-chloropropyl)-1-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H9ClF6OS/c12-5-1-2-7-6-8(20-11(16,17)18)3-4-9(7)19-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

CSUCMVBXSWAEAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)CCCCl)OC(F)(F)F

Origin of Product

United States

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